molecular formula C12H22N2O5S B12321786 Tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate

Tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate

Cat. No.: B12321786
M. Wt: 306.38 g/mol
InChI Key: ILNGXZXXLCBIRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester involves multiple steps. The starting materials typically include L-cysteine and various acetylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with additional purification and quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols .

Scientific Research Applications

N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions, modifications, and functions. Its applications extend to various fields, including:

    Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Helps in understanding protein structures and functions.

    Medicine: Although not intended for therapeutic use, it aids in the development of diagnostic tools and research into disease mechanisms.

    Industry: Utilized in the production of biochemical reagents and research tools.

Mechanism of Action

The mechanism of action of N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester involves its interaction with specific molecular targets, such as proteins and enzymes. It can modify protein structures through acetylation, influencing their activity and function. The pathways involved include protein acetylation and deacetylation, which play crucial roles in regulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. Its acetyl group provides additional stability and reactivity, making it a valuable tool in proteomics research .

Properties

Molecular Formula

C12H22N2O5S

Molecular Weight

306.38 g/mol

IUPAC Name

tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate

InChI

InChI=1S/C12H22N2O5S/c1-7(16)14-8(11(18)19-12(2,3)4)6-20-9(5-15)10(13)17/h8-9,15H,5-6H2,1-4H3,(H2,13,17)(H,14,16)

InChI Key

ILNGXZXXLCBIRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSC(CO)C(=O)N)C(=O)OC(C)(C)C

Origin of Product

United States

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